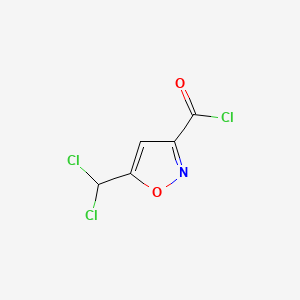
(R)-4-(1-Hydroxyethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 g/mol It is a derivative of benzaldehyde, characterized by the presence of a hydroxyethyl group at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of 4-[(1R)-1-Hydroxyethyl]benzyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(R)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: 4-[(1R)-1-Hydroxyethyl]benzoic acid.
Reduction: 4-[(1R)-1-Hydroxyethyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
(R)-4-(1-Hydroxyethyl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (R)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the hydroxyethyl group.
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-Methylbenzaldehyde: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
(R)-4-(1-Hydroxyethyl)benzaldehyde is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
132654-10-5 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.177 |
Nombre IUPAC |
4-[(1R)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m1/s1 |
Clave InChI |
KPQCYFPPETYXOG-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=C(C=C1)C=O)O |
Sinónimos |
Benzaldehyde, 4-[(1R)-1-hydroxyethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)


![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)

